N-Acetyloxytocin

Descripción general

Descripción

La N-Acetiloxitocina es una modificación postraduccional del neuropéptido oxitocina. Se caracteriza por la adición de un grupo acetilo al amino terminal de la oxitocina. Este compuesto se ha aislado y caracterizado en el lóbulo neurointermedio de la hipófisis de rata y está presente en varias áreas cerebrales de la rata . La N-Acetiloxitocina es conocida por su papel en varios procesos fisiológicos, incluida la unión social, la reproducción y la respuesta al estrés.

Aplicaciones Científicas De Investigación

La N-Acetiloxitocina tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar modificaciones postraduccionales y química de péptidos.

Biología: Se investiga por su papel en la señalización neuroendocrina y sus efectos en el comportamiento y la fisiología.

Medicina: Se explora por sus posibles aplicaciones terapéuticas en afecciones como el autismo, la ansiedad y los trastornos sociales debido a su papel en la unión social y la respuesta al estrés.

Industria: Utilizado en el desarrollo de fármacos basados en péptidos y como estándar de referencia en química analítica

Mecanismo De Acción

La N-Acetiloxitocina ejerce sus efectos uniéndose a los receptores de oxitocina (OXTR) en el cerebro y los tejidos periféricos. Esta unión activa vías de señalización intracelular, incluida la vía de los fosfoinosítidos, lo que lleva a la liberación de iones calcio y la activación de la proteína quinasa C (PKC). Estos eventos de señalización dan como resultado diversas respuestas fisiológicas, como las contracciones uterinas, la eyección de leche y la modulación de los comportamientos sociales .

Análisis Bioquímico

Biochemical Properties

N-Acetyloxytocin is involved in several biochemical reactions, primarily due to its role as a modified form of oxytocin and vasopressin. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with acetyltransferases, which facilitate the transfer of an acetyl group to the N-terminal of the peptide . This interaction is crucial for the stability and function of the peptide. Additionally, this compound binds to specific receptors in the brain, influencing various physiological processes.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the release of neurotransmitters in the brain, thereby impacting neuronal communication and behavior . It also plays a role in the regulation of gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to its receptors on the cell surface, triggering a cascade of intracellular signaling pathways . These pathways can lead to the activation or inhibition of various enzymes, ultimately affecting cellular functions. Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under certain conditions but can degrade over time, affecting its efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and cellular metabolism. These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as improved cognitive function and reduced anxiety . At higher doses, it can cause adverse effects, including toxicity and behavioral changes. These dosage-dependent effects are essential for determining the safe and effective use of this compound in therapeutic settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to acetyl-CoA metabolism . It interacts with enzymes such as acetyltransferases, which facilitate the acetylation process. This interaction can affect metabolic flux and the levels of various metabolites. Understanding these metabolic pathways is crucial for elucidating the role of this compound in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cell membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound within the brain and other tissues is essential for its physiological effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . This compound is primarily localized in the neurointermediate lobe of the pituitary and several brain areas. Its localization is crucial for its activity and function, as it needs to be in the right cellular compartments to exert its effects. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-Acetiloxitocina implica la acetilación de la oxitocina. Esto se puede lograr mediante métodos de síntesis química donde la oxitocina se hace reaccionar con anhídrido acético en presencia de una base como la piridina. La reacción normalmente ocurre a temperatura ambiente y es seguida por pasos de purificación como la cromatografía líquida de alto rendimiento (HPLC) para aislar el producto deseado .

Métodos de producción industrial

La producción industrial de N-Acetiloxitocina probablemente seguiría rutas sintéticas similares pero a mayor escala. Esto implicaría el uso de sintetizadores de péptidos automatizados y sistemas de purificación a gran escala para garantizar un alto rendimiento y pureza. El proceso también incluiría estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

La N-Acetiloxitocina puede experimentar varias reacciones químicas, que incluyen:

Oxidación: El puente disulfuro entre los residuos de cisteína se puede oxidar para formar sulfoxidos o sulfonas.

Reducción: El puente disulfuro se puede reducir a grupos tiol libres utilizando agentes reductores como el ditiotreitol (DTT).

Sustitución: El grupo acetilo se puede sustituir por otros grupos acilo mediante reacciones de sustitución acílica nucleofílica.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H₂O₂) o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.

Reducción: Ditiotreitol (DTT) o tris(2-carboxietil)fosfina (TCEP) en tampón acuoso.

Sustitución: Cloruros de acilo o anhídridos en presencia de una base como la trietilamina (TEA).

Principales productos formados

Oxidación: Sulfoxidos o sulfonas de N-Acetiloxitocina.

Reducción: Formas de tiol libre de N-Acetiloxitocina.

Sustitución: Diversos derivados acilatos de N-Acetiloxitocina.

Comparación Con Compuestos Similares

Compuestos similares

N-Acetilvasopresina: Otro neuropéptido acetilado con modificaciones postraduccionales similares.

Oxitocina: La forma no acetilada de N-Acetiloxitocina con funciones fisiológicas similares.

Vasopresina: Un neuropéptido con similitudes estructurales con la oxitocina pero con diferentes funciones fisiológicas.

Unicidad

La N-Acetiloxitocina es única debido a su acetilación específica, que puede alterar su afinidad de unión a los receptores y su estabilidad en los sistemas biológicos. Esta modificación puede influir en sus efectos fisiológicos y posibles aplicaciones terapéuticas .

Propiedades

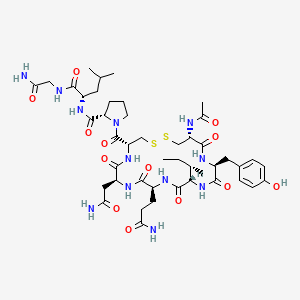

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROMYFJBCBPTNU-RANNHORISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68N12O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-48-1 | |

| Record name | N-Acetyloxytocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2,4-dimethylphenyl)imino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene]-2,6-di(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/no-structure.png)

![4-(3-Anilino-5-methylimidazo[1,2-a]pyridin-2-yl)-2,6-ditert-butylphenol](/img/structure/B1174054.png)

![N-(2-methylphenyl)-2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]imidazo[1,2-a]pyridin-3-amine](/img/structure/B1174060.png)

![4-[3-(2-Ethyl-6-methylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B1174062.png)